Urotensin II (114-124), human TFA, is a biologically active peptide derived from the urotensin II sequence, which is a potent vasoconstrictor originally discovered in fish. This compound plays significant roles in cardiovascular physiology and has been implicated in various pathophysiological conditions. The peptide is classified as a neuropeptide and belongs to the family of G protein-coupled receptor ligands, interacting primarily with the urotensin II receptor.
Urotensin II was first isolated from the urophysis of teleost fish and has since been identified in various mammals, including humans. The human variant of this peptide consists of 11 amino acids and is recognized for its high potency as a vasoconstrictor, surpassing that of other known vasoactive substances such as angiotensin II.
Urotensin II is classified under the following categories:
The synthesis of Urotensin II (114-124), human TFA, typically involves solid-phase peptide synthesis techniques. The automated synthesizers are employed to facilitate the sequential addition of amino acids to form the peptide chain.
The molecular structure of Urotensin II (114-124) features a cyclic arrangement stabilized by disulfide bridges between cysteine residues. This cyclic structure is essential for its biological activity and interaction with its receptor.
Urotensin II undergoes various biochemical reactions upon binding to its receptor. These include:
The interactions with G protein-coupled receptors involve conformational changes that facilitate downstream signaling cascades, impacting vascular tone and cell proliferation.
The mechanism by which Urotensin II exerts its effects involves binding to the urotensin II receptor, leading to:
Studies have shown that Urotensin II can induce significant cellular responses at nanomolar concentrations, highlighting its potency as a physiological regulator.
Urotensin II (114-124), human TFA has several applications in scientific research:
The human urotensin II (hU-II) precursor is encoded by the UTS2 gene located on chromosome 1p36. This gene undergoes alternative splicing, yielding two major isoforms: a 139-amino acid variant (isoform a, NP068835.1) and a 124-amino acid variant (isoform b, NP006777). Both isoforms share identical C-terminal regions containing the biologically active peptide sequence. Transcriptional activity of UTS2 is tissue-specific, with high mRNA expression observed in neuronal tissues (brainstem, spinal cord motoneurons), cardiovascular organs (myocardium, vascular endothelium), and kidneys—particularly in glomerular epithelial cells and renal tubules [5] [7]. In the kidneys, UTS2 expression dominates human urotensin II production, though low-level expression occurs in endocrine organs like the pancreas and adrenal glands. Notably, species-specific variations exist; primates and rodents show divergent renal expression patterns, with mice exhibiting minimal renal UTS2 transcription [5] [7].
Table 1: Tissue-Specific Expression of Human UTS2 Gene
Tissue/Organ | Expression Level | Cellular Localization |
---|---|---|
Brain/Spinal Cord | High | Motoneurons |
Heart | Moderate-High | Cardiomyocytes, Atria |
Kidney | High | Tubular epithelium, Glomeruli |
Vasculature | Moderate | Endothelial cells |
Liver/Spleen | Low | Diffuse |
Maturation of bioactive hU-II requires precise proteolytic cleavage of prepro-U-II. The 124-amino acid preproprotein contains a tribasic processing site (Lys¹¹³-Lys¹¹⁴-Arg¹¹⁵) upstream of the urotensin II (114-124) sequence. In vivo, endoproteases—primarily furin—catalyze cleavage at this site to liberate an immature 11-amino acid peptide (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val). Subsequent disulfide bond formation between Cys⁵ and Cys⁷ generates the cyclic hexapeptide core (CFWKYC), essential for biological activity [3] [7]. This mechanism is evolutionarily conserved; teleost fish (e.g., flounder) utilize analogous monobasic (single arginine) and tribasic cleavage sites for urotensin II maturation. In vitro studies confirm that trypsin can act as an extracellular converting enzyme, though furin remains the dominant intracellular activator in humans [3] [12].
Table 2: Proteolytic Cleavage Sites in Urotensin II Precursors
Species | Precursor Length | Cleavage Site | Mature Peptide Sequence |
---|---|---|---|
Human | 124/139 aa | KKR¹¹³⁻¹¹⁵ | ETPDCFWKYCV |
Flounder | 110 aa | R¹⁰⁰, R¹⁰⁸ | AGTTECFWKYCV |
Rat | 124 aa | RKR¹¹²⁻¹¹⁴ | QHGTAPECFWKYCV |
Urotensin II (114-124), human TFA binds with nanomolar affinity (EC₅₀ = 0.62 ± 0.17 nM) to the orphan receptor GPR14, now designated as the urotensin receptor (UT). This interaction is governed by two critical structural elements:
UT activation triggers Gαq/11-protein coupling, mobilizing intracellular calcium via phospholipase C (PLC) and inositol triphosphate (IP₃). Key residues in UT’s binding pocket include Asp⁹⁷².⁵⁰ (transmembrane helix 2), which forms a salt bridge with the peptide’s N-terminus. Mutation of Asp⁹⁷ to alanine abolishes both calcium mobilization and ERK1/2 phosphorylation [10] [13].
The C-terminal CFWKYC hexapeptide is phylogenetically conserved across >500 million years of vertebrate evolution. In humans, primates, rodents, teleost fish, and even amphibians, this motif remains identical or retains high homology:
Functional analyses demonstrate that the cyclic hexapeptide is the minimal UT-binding domain. Urotensin II-related peptide (URP), a paralog found in mammals, shares the identical C-terminal sequence (CFWKYC) but lacks the N-terminal extension of full-length U-II. URP binds UT with comparable affinity, confirming the hexapeptide’s sufficiency for receptor activation [7] [9]. This conservation underscores the motif’s non-negotiable role in cardiovascular regulation—urotensin II remains the most potent mammalian vasoconstrictor identified, 10x more potent than endothelin-1 in primate arteries [4] [5].
Table 3: Evolutionary Conservation of Cyclic Hexapeptide in Urotensin II
Species Group | Representative Species | Hexapeptide Sequence | Receptor Affinity |
---|---|---|---|
Primates | Homo sapiens | CFWKYC | 0.62 nM (EC₅₀) |
Rodents | Rattus norvegicus | CFWKYC | 1.2 nM (EC₅₀) |
Teleost Fish | Cyprinus carpio | CFWKYCa | 2.5 nM (EC₅₀) |
Amphibians | Xenopus laevis | CFWKYCa | 5.8 nM (EC₅₀) |
Ca = C-terminal amidation
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: